molecular formula C10H20N2O2 B13577936 (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide

Cat. No.: B13577936
M. Wt: 200.28 g/mol
InChI Key: UTZRDJHKQFYMLC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide

    Reduction: Sodium borohydride in methanol at low temperatures

    Substitution: Various electrophiles under mild conditions

Major Products Formed

The major products formed from these reactions include tert-butyl esters and other substituted pyrrolidine derivatives .

Scientific Research Applications

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is unique due to its chiral nature and the presence of the tert-butoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-7-8-5-4-6-12(8)9(11)13/h8H,4-7H2,1-3H3,(H2,11,13)/t8-/m1/s1

InChI Key

UTZRDJHKQFYMLC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC[C@H]1CCCN1C(=O)N

Canonical SMILES

CC(C)(C)OCC1CCCN1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.